(5R)-Rosuvastatin Methyl Ester
CAS No.: 1776088-23-3
Cat. No.: VC0154050
Molecular Formula: C23H30FN3O6S
Molecular Weight: 495.566
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1776088-23-3 |
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Molecular Formula | C23H30FN3O6S |
Molecular Weight | 495.566 |
IUPAC Name | methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
Standard InChI | InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18+/m0/s1 |
Standard InChI Key | SUTPUCLJAVPJRS-WFJXPABVSA-N |
SMILES | CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Introduction
Chemical Properties and Structural Characteristics
Molecular Properties
(5R)-Rosuvastatin Methyl Ester possesses distinct chemical properties that characterize its identity and behavior. Table 1 summarizes these fundamental molecular properties:
Property | Value |
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Chemical Formula | C23H30FN3O6S |
Molecular Weight | 495.56 g/mol |
CAS Number | 1776088-23-3 |
Stereochemistry | (5R) configuration |
Appearance | No specific data available |
Physical State | Presumed solid at room temperature |
Analytical Characterization
Spectroscopic Analysis
Analytical characterization of (5R)-Rosuvastatin Methyl Ester typically involves advanced spectroscopic techniques that allow for definitive identification and purity assessment. Spectral data associated with this compound includes:
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Mass Spectrometry Data:
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Other Spectroscopic Parameters:
These spectroscopic parameters are essential for unambiguous identification of (5R)-Rosuvastatin Methyl Ester in complex pharmaceutical matrices.
Chromatographic Behavior
The chromatographic separation and identification of (5R)-Rosuvastatin Methyl Ester from other Rosuvastatin isomers presents a significant analytical challenge requiring sophisticated techniques. Ultra Performance Liquid Chromatography (UPLC) methods have been developed specifically for this purpose, with the following characteristics:
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Stationary Phase: C-18 columns (typically 100 x 2.1 mm, 1.7 μm particle size)
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Mobile Phase: Methanol and 0.1% trifluoroacetic acid (50:50) under isocratic conditions
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Detection: UV detection coupled with mass spectrometry for definitive identification
For chiral separations and determination of enantiomeric or diastereomeric purity, specialized techniques have been employed:
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Convergence chromatography using ACQUITY UPC² Trefoil CEL1 (2.5 μm cellulose tris-(3,5-dimethylphenylcarbamate)) columns
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Mixed alcohol co-solvent with basic additives
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Resolution between enantiomers greater than 2.0
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Confirmation of peaks by quadrupole mass detection (QDa Detector) with m/z = 482.2 Da
These chromatographic approaches are crucial for distinguishing (5R)-Rosuvastatin Methyl Ester from other stereoisomers, particularly the therapeutically active form.
Detection and Quantification Methods
Stability-Indicating Analytical Methods
Specialized stability-indicating methods have been developed for the detection and quantification of (5R)-Rosuvastatin Methyl Ester in pharmaceutical formulations:
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UPLC-MS/MS Methods:
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Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry provides high sensitivity and specificity for detecting stereoisomeric impurities.
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Quadrupole Time-of-Flight mass spectrometry (QToF-MS) has been successfully employed to identify degradation products including methyl ester forms of Rosuvastatin .
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Stability-Indicating UPLC Method:
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Chiral Separation Techniques:
These advanced analytical methods enable reliable detection and quantification of (5R)-Rosuvastatin Methyl Ester even at low concentrations in complex pharmaceutical matrices.
Method Validation Parameters
Validated analytical methods for (5R)-Rosuvastatin Methyl Ester quantification typically establish the following performance parameters:
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Specificity: Ability to unequivocally distinguish (5R)-Rosuvastatin Methyl Ester from other components, including the parent drug and other impurities.
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Linearity: Established linear relationship between concentration and response over an appropriate range.
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Limit of Detection (LOD) and Limit of Quantification (LOQ): Determination of the lowest detectable and quantifiable levels of the impurity.
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Precision: Repeatability and intermediate precision evaluations.
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Accuracy: Recovery studies at different concentration levels.
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Robustness: Method stability under small variations in chromatographic conditions .
These validation parameters ensure that the analytical methods employed for monitoring (5R)-Rosuvastatin Methyl Ester are reliable, accurate, and suitable for their intended purpose in pharmaceutical quality control.
Synthesis and Purification
Synthetic Routes
These synthetic approaches typically involve modifications to the established Rosuvastatin synthesis routes to deliberately produce the (5R) stereoisomer for analytical reference standards.
Purification and Characterization
The purification of (5R)-Rosuvastatin Methyl Ester, particularly for use as a reference standard, involves sophisticated separation techniques:
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Chromatographic Purification:
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Crystallization Techniques:
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Verification of Stereochemical Purity:
Applications in Pharmaceutical Research
Regulatory Significance
The regulatory significance of (5R)-Rosuvastatin Methyl Ester stems from pharmaceutical quality requirements:
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Compendial and Regulatory Requirements:
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Regulatory authorities require thorough characterization and control of all impurities in pharmaceutical products
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Stereoisomeric impurities like (5R)-Rosuvastatin Methyl Ester must be monitored and limited to acceptable levels
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Typically, impurities must be identified and characterized when present above 0.1% thresholds
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Abbreviated New Drug Application (ANDA) Support:
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Toxicity and Safety Assessment:
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume